molecular formula C81H62Cl2O8Rh2 B8099857 Dichloromethane;rhodium(2+);2,2,2-triphenylacetate

Dichloromethane;rhodium(2+);2,2,2-triphenylacetate

Cat. No.: B8099857
M. Wt: 1440.1 g/mol
InChI Key: SRAMLXDHXNCYQM-UHFFFAOYSA-J
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Description

Dichloromethane;rhodium(2+);2,2,2-triphenylacetate is a coordination complex where rhodium(II) is coordinated with four 2,2,2-triphenylacetate ligands and dichloromethane acts as a solvent molecule. This compound is known for its catalytic properties, particularly in organic synthesis and C-H activation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloromethane;rhodium(2+);2,2,2-triphenylacetate typically involves the reaction of rhodium(II) acetate dimer with 2,2,2-triphenylacetic acid in the presence of dichloromethane. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The general reaction scheme is as follows:

Rh2(OAc)4+4C6H5C(CO2H)3Rh2(C6H5C(CO2)3)4+4HOAc\text{Rh}_2(\text{OAc})_4 + 4 \text{C}_6\text{H}_5\text{C(CO}_2\text{H})_3 \rightarrow \text{Rh}_2(\text{C}_6\text{H}_5\text{C(CO}_2)_3)_4 + 4 \text{HOAc} Rh2​(OAc)4​+4C6​H5​C(CO2​H)3​→Rh2​(C6​H5​C(CO2​)3​)4​+4HOAc

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization from dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-purity starting materials and solvents is crucial. The reaction is often carried out in large reactors with continuous monitoring of temperature, pressure, and reaction progress.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The rhodium center in this complex can undergo oxidation reactions, often leading to the formation of higher oxidation state rhodium species.

    Reduction: The compound can also participate in reduction reactions, particularly in the presence of reducing agents.

    Substitution: Ligand substitution reactions are common, where the triphenylacetate ligands can be replaced by other ligands under appropriate conditions.

    C-H Activation: One of the most significant reactions is the activation of C-H bonds, where the rhodium center facilitates the insertion of functional groups into C-H bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and molecular oxygen.

    Reduction: Reducing agents such as hydrogen gas or hydrides are used.

    Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand.

    C-H Activation: Conditions often involve the use of mild bases and solvents like dichloromethane or toluene.

Major Products

    Oxidation: Higher oxidation state rhodium complexes.

    Reduction: Lower oxidation state rhodium complexes.

    Substitution: New rhodium complexes with different ligands.

    C-H Activation: Functionalized organic molecules with new C-H bonds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic transformations, including cyclopropanation, aziridination, and C-H activation.

    Synthesis: Facilitates the synthesis of complex organic molecules through selective activation of C-H bonds.

Biology

    Bioconjugation: Employed in the modification of biomolecules through selective C-H activation.

    Drug Development: Investigated for its potential in the synthesis of pharmaceutical intermediates.

Medicine

    Radiopharmaceuticals: Explored for use in the preparation of radiolabeled compounds for imaging and therapy.

Industry

    Fine Chemicals: Used in the production of fine chemicals and intermediates for various industrial applications.

    Materials Science: Investigated for its role in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which dichloromethane;rhodium(2+);2,2,2-triphenylacetate exerts its effects involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The rhodium center acts as a Lewis acid, activating substrates through coordination and enabling reactions such as C-H activation. The triphenylacetate ligands provide steric and electronic stabilization to the rhodium center, enhancing its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Rhodium(II) acetate dimer
  • Rhodium(II) trifluoroacetate dimer
  • Rhodium(II) octanoate dimer
  • Rhodium(II) trimethylacetate dimer

Uniqueness

Dichloromethane;rhodium(2+);2,2,2-triphenylacetate is unique due to the presence of bulky triphenylacetate ligands, which provide significant steric hindrance and influence the reactivity and selectivity of the rhodium center. This makes it particularly effective in selective C-H activation reactions compared to other rhodium(II) complexes.

This compound’s ability to facilitate a wide range of chemical transformations, combined with its stability and reactivity, makes it a valuable tool in both academic research and industrial applications.

Properties

IUPAC Name

dichloromethane;rhodium(2+);2,2,2-triphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C20H16O2.CH2Cl2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3;;/h4*1-15H,(H,21,22);1H2;;/q;;;;;2*+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAMLXDHXNCYQM-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C(Cl)Cl.[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H62Cl2O8Rh2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1440.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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